2-Fluorohex-5-yn-1-amine hydrochloride
Overview
Description
2-Fluorohex-5-yn-1-amine hydrochloride: is a fluorinated organic compound characterized by the presence of a fluorine atom on the second carbon of a hex-5-yn-1-amine structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorohex-5-yn-1-amine hydrochloride typically involves the fluorination of hex-5-yn-1-amine. One common method is the nucleophilic substitution reaction where hex-5-yn-1-amine reacts with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Fluorohex-5-yn-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding fluorinated alcohols or carboxylic acids.
Reduction: : Reduction reactions can convert the compound to its corresponding amine or alkane derivatives.
Substitution: : Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and various alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Fluorinated alcohols or carboxylic acids.
Reduction: : Corresponding amine or alkane derivatives.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorohex-5-yn-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: : It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: : The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluorohex-5-yn-1-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.
Comparison with Similar Compounds
2-Fluorohex-5-yn-1-amine hydrochloride is unique due to its specific fluorination pattern and the presence of a triple bond. Similar compounds include:
Hex-5-yn-1-amine: : Lacks the fluorine atom.
2-Fluorohex-5-ene-1-amine: : Contains a double bond instead of a triple bond.
2-Fluorohexan-1-amine: : Lacks the triple bond.
Properties
IUPAC Name |
2-fluorohex-5-yn-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c1-2-3-4-6(7)5-8;/h1,6H,3-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGZHIUNRIYFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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